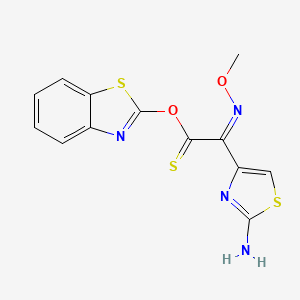
O-(1,3-benzothiazol-2-yl) (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with the molecular formula C14H12N4O2S3 . It contains a benzothiazolyl group, a thiazolyl group, and a methoxyiminoethanethioate group .
Molecular Structure Analysis
The molecule has a complex structure with multiple ring systems, including a benzothiazole ring and a thiazole ring . The structure also includes a methoxyiminoethanethioate group . The molecule’s structure is stabilized by intermolecular N—H⋯N interactions and weak C—H⋯O interactions .Physical and Chemical Properties Analysis
The compound has a molecular weight of 364.5 g/mol . It has a topological polar surface area of 172 Ų, indicating that it may have significant polar character . The compound has a complexity of 465, indicating a relatively complex structure .Aplicaciones Científicas De Investigación
Anticancer Activity
Benzothiazole derivatives, like the one , have shown potential in anticancer research. For instance, a study by Repický et al. (2009) found that a benzothiazole derivative induced apoptosis in human leukemia cells through a mitochondrial/caspase-dependent pathway (Repický, Jantová, & Cipak, 2009). Havrylyuk et al. (2010) reported the antitumor screening of novel 4-thiazolidinones with benzothiazole moiety, revealing significant anticancer activity in various cancer cell lines (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).
Antimicrobial Applications
Patel et al. (2011) synthesized new pyridine derivatives incorporating benzothiazole and found variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Corrosion Inhibition
Hu et al. (2016) explored benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic environments. Their study showed that these inhibitors offered stability and high efficiency in preventing steel corrosion (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).
Green Chemistry
In the context of green chemistry, Gao et al. (2015) reported the use of benzothiazoles in the synthesis of S-containing compounds using CO2 as a carbon feedstock, highlighting an environmentally friendly approach (Gao, Yu, Yang, Zhao, Zhang, Hao, Han, & Liu, 2015).
Material Science Applications
Benzothiazole derivatives have applications in material science as well. For example, Schroeder et al. (2017) discussed copper(II)- and gold(III)-mediated cyclizations of thioureas to substituted 2-aminobenzothiazoles, which is relevant in the synthesis of materials with specific properties (Schroeder, Hiscock, & Dawe, 2017).
Pharmaceutical Synthesis
Tian Da-kui (2009) reported the synthesis of a key intermediate for Cefixime and Carumonam, highlighting the importance of benzothiazole derivatives in the pharmaceutical industry (Tian Da-kui, 2009).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'O-(1,3-benzothiazol-2-yl) (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoethanethioate' involves the condensation of 2-amino-1,3-thiazole-4-carboxylic acid with 2-methoxyiminoacetyl chloride to form the corresponding iminoester. This intermediate is then reacted with 2-(2-mercaptoethoxy)benzothiazole to yield the final product.", "Starting Materials": [ "2-amino-1,3-thiazole-4-carboxylic acid", "2-methoxyiminoacetyl chloride", "2-(2-mercaptoethoxy)benzothiazole" ], "Reaction": [ "Step 1: Condensation of 2-amino-1,3-thiazole-4-carboxylic acid with 2-methoxyiminoacetyl chloride in the presence of a base such as triethylamine or pyridine to form the iminoester intermediate.", "Step 2: Addition of 2-(2-mercaptoethoxy)benzothiazole to the iminoester intermediate in the presence of a base such as potassium carbonate or sodium hydride to yield the final product.", "Step 3: Purification of the final product by column chromatography or recrystallization." ] } | |
Número CAS |
959246-33-4 |
Fórmula molecular |
C13H10N4O2S3 |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
O-(1,3-benzothiazol-2-yl) (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoethanethioate |
InChI |
InChI=1S/C13H10N4O2S3/c1-18-17-10(8-6-21-12(14)15-8)11(20)19-13-16-7-4-2-3-5-9(7)22-13/h2-6H,1H3,(H2,14,15)/b17-10+ |
Clave InChI |
WRTVTCFELAEIEQ-LICLKQGHSA-N |
SMILES isomérico |
CO/N=C(\C1=CSC(=N1)N)/C(=S)OC2=NC3=CC=CC=C3S2 |
SMILES |
CON=C(C1=CSC(=N1)N)C(=S)OC2=NC3=CC=CC=C3S2 |
SMILES canónico |
CON=C(C1=CSC(=N1)N)C(=S)OC2=NC3=CC=CC=C3S2 |
Pictogramas |
Health Hazard |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



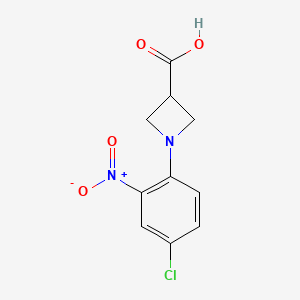
![1-[5-(Pyridin-3-yl)-1,3-oxazol-2-yl]prop-2-en-1-one](/img/structure/B1502128.png)


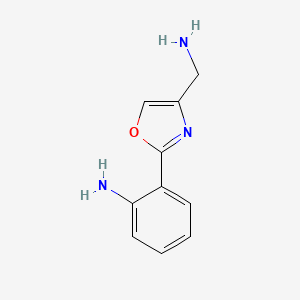
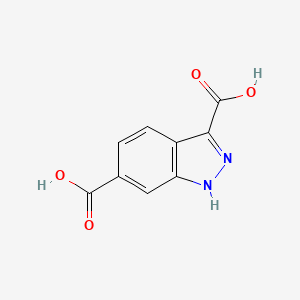
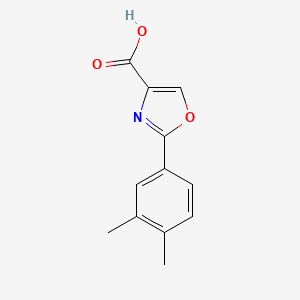




![2-Chloro-4-fluoro-1-[isocyano-(toluene-4-sulfonyl)-methyl]-benzene](/img/structure/B1502152.png)

